molecular formula C26H51NO3 B1668189 C8 ceramide CAS No. 74713-59-0

C8 ceramide

Cat. No.: B1668189
CAS No.: 74713-59-0
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-WRBRXSDHSA-N
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Description

C8-Ceramide, also known as N-octanoyl-D-erythro-sphingosine, is a synthetic analog of naturally occurring ceramides. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in cellular signaling, particularly in the regulation of cell growth, differentiation, and apoptosis. C8-Ceramide has gained significant attention in scientific research due to its potent biological activities and potential therapeutic applications.

Scientific Research Applications

C8-Ceramide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

C8 Ceramide, also known as N-octanoylsphingosine, C8-ceramide, or C-8 Ceramide, is a biologically active ceramide analog . It has been shown to have potent anti-proliferative effects against cancer cells . The primary targets of this compound are hepatocellular carcinoma cells and non-small-cell lung cancer cells . It also targets microglia, the resident immune cells in the central nervous system .

Mode of Action

This compound interacts with its targets by inducing apoptosis and inhibiting cell proliferation . It activates caspase-dependent apoptosis in hepatocellular carcinoma cells . The cytotoxicity of this compound is significantly attenuated with co-treatment of caspase inhibitors . It also increases the level of endogenous reactive oxygen species (ROS) in non-small-cell lung cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It activates ASK1 (apoptosis signal-regulating kinase 1)-JNK (Jun N-terminal protein kinase) signaling in hepatocellular carcinoma cells . It also inhibits AKT-mTOR (mammalian target of rapamycin) activation in these cells . In microglia, this compound up-regulates the expression of BDNF mRNA after being treated with lipopolysaccharide (LPS) in vitro . This effect is mediated via the PKCδ/NF-κB signaling pathway .

Pharmacokinetics

This compound plays a structural role in liposome formulations and enhances the cellular uptake of amphiphilic drugs, such as chemotherapies . It appears to enhance the bioavailability of drugs by acting as a lipid delivery system .

Result of Action

The result of this compound’s action is the inhibition of cell survival and proliferation, and the induction of apoptosis . In hepatocellular carcinoma cells, it leads to caspase-dependent apoptosis . In non-small-cell lung cancer cells, it increases the level of endogenous ROS . In microglia, it up-regulates the expression of BDNF mRNA .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, lipopolysaccharide (LPS) treatment in vitro stimulates primary microglia to up-regulate the expression of BDNF mRNA . Furthermore, the efficacy of this compound in improving postoperative cognitive dysfunction in mice was observed after carotid artery exposure .

Safety and Hazards

There is limited information available on the safety and hazards of N-octanoylsphingosine. It is recommended to handle it with care and use it only for scientific research and development .

Biochemical Analysis

Biochemical Properties

C8 Ceramide interacts with several enzymes and proteins, playing a significant role in biochemical reactions . It is metabolized within cells to generate natural ceramides, often causing a dramatic increase in cellular ceramide levels . This process involves the acylation of sphinganine to dihydroceramide, which is subsequently reduced to ceramide .

Cellular Effects

This compound has broad effects on different types of cells, including endothelial cells, microglia, and neurons . It has been shown to increase the level of endogenous reactive oxygen species (ROS) in human non-small-cell lung cancer H1299 cells . Furthermore, it has been demonstrated to induce apoptosis and have anti-proliferative properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to enhance the cognitive function of mice via the PKCδ/NF-κB signaling pathway . Furthermore, it stimulates primary microglia to up-regulate the expression of BDNF mRNA after being treated with lipopolysaccharide (LPS) in vitro .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase the level of endogenous ROS in H1299 cells . This suggests that this compound may have long-term effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to effectively improve postoperative cognitive dysfunction (POCD) of mice after being accepted carotid artery exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be generated from de novo synthesis, sphingomyelin hydrolysis, and/or the salvage pathway . Additionally, ceramide can be synthesized through the dephosphorylation of ceramide 1-phosphate (C1P) by ceramide 1-phosphate phosphatase (CPP) .

Transport and Distribution

This compound is an integral membrane protein of the endoplasmic reticulum . It utilizes fatty acyl CoAs of relatively defined chain lengths for N-acylation of the sphingoid long chain base .

Subcellular Localization

This compound, being an integral membrane protein of the endoplasmic reticulum, plays a crucial role in maintaining the structure of the plasma membrane and mediating numerous cell-signaling events .

Preparation Methods

Synthetic Routes and Reaction Conditions

C8-Ceramide can be synthesized through various chemical routes. One common method involves the acylation of sphingosine with octanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields C8-Ceramide after purification .

Industrial Production Methods

Industrial production of C8-Ceramide often involves large-scale synthesis using similar acylation reactions. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions

C8-Ceramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

C8-Ceramide is compared with other ceramide analogs such as:

C8-Ceramide is unique due to its optimal chain length, which allows it to closely mimic the biological activities of natural ceramides while being more stable and easier to handle in laboratory settings .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318293
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-59-0
Record name C8-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C8-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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